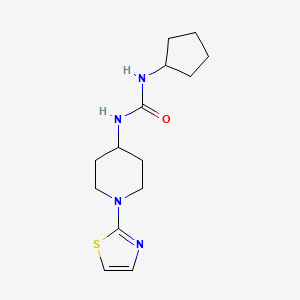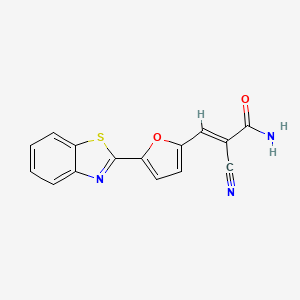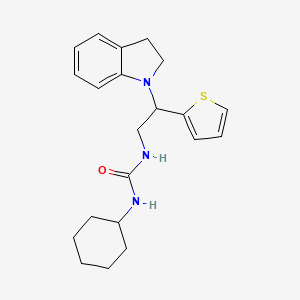
1,3-Dicyclopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicyclopropylurea is an organic compound with the molecular formula C7H12N2O It is characterized by the presence of two cyclopropyl groups attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dicyclopropylurea can be synthesized through the reaction of cyclopropylamine with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction proceeds as follows:
2C3H5NH2+COCl2→C7H12N2O+2HCl
The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risks associated with handling phosgene.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dicyclopropylurea can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclopropylamine and carbon dioxide.
Oxidation: Oxidative cleavage of the cyclopropyl rings can occur under strong oxidizing conditions, leading to the formation of carboxylic acids or ketones.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Cyclopropylamine and carbon dioxide.
Oxidation: Carboxylic acids or ketones, depending on the specific conditions.
Substitution: Various substituted urea derivatives.
Aplicaciones Científicas De Investigación
1,3-Dicyclopropylurea has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific properties, such as high thermal stability or unique mechanical characteristics.
Catalysis: It can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Biological Studies: The compound’s potential biological activity is of interest for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,3-dicyclopropylurea depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating catalytic cycles. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dicyclopropylurea: Similar structure but with both cyclopropyl groups attached to the same nitrogen atom.
1,3-Dicyclopropylthiourea: Similar structure but with a sulfur atom replacing the oxygen atom in the urea moiety.
Cyclopropylurea: Contains only one cyclopropyl group attached to the urea moiety.
Uniqueness
1,3-Dicyclopropylurea is unique due to the presence of two cyclopropyl groups attached to different nitrogen atoms in the urea moiety. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and potential for unique reactivity patterns, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
IUPAC Name |
1,3-dicyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPJIMFSWXFAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2559850.png)





![methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2559863.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2559865.png)
![2,6-dichloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-3-sulfonamide](/img/structure/B2559866.png)
![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2559868.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)
